Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide
An In-Depth Technical Guide to the
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its rigid structure and specific spatial arrangement allow for precise interactions with biological targets, leading to its incorporation in therapeutic agents such as Doxazosin, an α1-adrenergic blocker.[1] The introduction of a carbothioamide (thioamide) functional group at the 2-position further enhances the molecule's potential. Thioamides are recognized bioisosteres of amides with distinct electronic and steric properties, often leading to improved metabolic stability, enhanced receptor affinity, or novel biological activities.[3]
This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most efficient synthetic routes, designed for researchers and professionals in medicinal chemistry and drug development.
Strategic Overview of Synthetic Pathways
The synthesis of the target carbothioamide can be approached from several key precursors. The most direct and widely applicable strategy involves the thionation of the corresponding amide, 2,3-dihydro-1,4-benzodioxine-2-carboxamide. An alternative route proceeds from the 2-carbonitrile derivative. This guide will focus on the primary amide thionation pathway due to its reliability and high functional group tolerance, while also presenting the nitrile-based approach as a viable alternative.
Caption: High-level overview of synthetic strategies.
Primary Synthetic Route: Thionation of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
This robust two-step sequence involves the initial synthesis of the amide precursor followed by a thionation reaction.
Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
The amide is most conveniently prepared from its corresponding carboxylic acid or ester derivative. The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and its esters is well-established, typically starting from catechol and a suitable three-carbon synthon. The subsequent conversion to the amide can be achieved via several standard methods, such as the mixed-anhydride method, which offers high yields and mild conditions.[4][5]
Experimental Protocol: Amide Formation via Mixed-Anhydride Method
This protocol details the hydrolysis of a methyl ester precursor followed by amide formation.
-
Ester Hydrolysis:
-
To a solution of methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (5:1 v/v), add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with ethyl acetate and extract with water.
-
Acidify the combined aqueous extracts to pH ~2 using 2N aqueous hydrochloric acid.
-
Extract the resulting carboxylic acid with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
-
-
Amide Formation:
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, bubble ammonia gas through cold (0 °C) anhydrous THF to create a saturated solution. Alternatively, a solution of ammonium hydroxide can be used.
-
Add the ammonia solution dropwise to the mixed anhydride reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2,3-dihydro-1,4-benzodioxine-2-carboxamide.
-
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Hydrolysis | LiOH | THF/H₂O | Room Temp. | >90% |
| Amidation | Ethyl Chloroformate, NH₃ | THF | 0 °C to RT | 70-85% |
| Caption: Summary of reaction conditions for amide synthesis. |
Part 2: Thionation with Lawesson's Reagent
The conversion of the amide's carbonyl group to a thiocarbonyl is efficiently achieved using Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[6][7][8] LR is a mild and versatile thionating agent preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀).[6][9]
Mechanism of Thionation
The reaction mechanism involves the dissociation of the Lawesson's Reagent dimer into a reactive dithiophosphine ylide intermediate.[7][8] This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide.[6][10]
Caption: Mechanism of amide thionation with Lawesson's Reagent.[11]
Experimental Protocol: Thioamide Synthesis
-
Reaction Setup:
-
To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxamide (1.0 eq) in anhydrous toluene or dioxane, add Lawesson's Reagent (0.5-0.6 eq). Note: The stoichiometry is critical; using 0.5 equivalents of the LR dimer is often sufficient.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting amide is consumed (usually 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. Insight: The phosphorus byproducts are often polar and can be separated effectively.
-
Alternatively, the crude mixture can be filtered through a short plug of silica gel to remove the majority of the phosphorus byproducts before a final purification by recrystallization or chromatography.
-
Combine the product-containing fractions and evaporate the solvent to yield 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide as a solid.
-
| Parameter | Value | Rationale/Insight |
| Thionating Agent | Lawesson's Reagent | Mild, high-yielding, and selective for amides over esters.[6][8] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents are required for the reaction. |
| Temperature | 80-110 °C (Reflux) | Provides the necessary thermal energy for the reaction to proceed efficiently. |
| Stoichiometry | 0.5-0.6 eq of LR | An excess can lead to side reactions and purification difficulties. |
| Typical Yield | 75-95% | The reaction is generally efficient with minimal side product formation. |
| Caption: Key parameters for the thionation protocol. |
Alternative Route: Synthesis from 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
An alternative pathway utilizes the corresponding nitrile as the starting material. This can be advantageous if the nitrile precursor is more readily accessible than the carboxylic acid or amide. The conversion of a nitrile to a thioamide can be achieved via the Pinner reaction.[12][13][14]
Pinner Reaction Pathway
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt).[12][15] This intermediate can then be treated with hydrogen sulfide (H₂S) to yield the desired thioamide.[13][16]
Experimental Protocol: Nitrile to Thioamide
-
Formation of Pinner Salt:
-
Suspend 2,3-dihydro-1,4-benzodioxine-2-carbonitrile (1.0 eq) in anhydrous ethanol or methanol at 0 °C.
-
Bubble dry hydrogen chloride gas through the solution until saturation, ensuring the temperature remains low to prevent decomposition of the Pinner salt.[15][16]
-
Seal the vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt will often precipitate as a crystalline solid.
-
-
Conversion to Thioamide:
-
Isolate the Pinner salt by filtration under anhydrous conditions.
-
Dissolve the salt in a suitable solvent like pyridine or a mixture of ethanol and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain the target thioamide.
-
Caption: Workflow for the Pinner reaction route to thioamides.[12][13]
Conclusion
The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide is most reliably and efficiently accomplished through the thionation of its corresponding carboxamide precursor using Lawesson's Reagent. This method is high-yielding, tolerates a wide range of functional groups, and proceeds under well-established conditions. The synthesis of the prerequisite amide is straightforward from the readily available 2-carboxylic acid or its esters. While the Pinner reaction from the 2-carbonitrile derivative presents a viable alternative, the handling of gaseous reagents like HCl and H₂S makes it a more technically demanding procedure. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable thioamide for applications in drug discovery and development.
References
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MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link][3]
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PubMed Central (PMC). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. [Link][9]
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